molecular formula C21H21F3N4O3 B12336680 2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;2,2,2-trifluoroacetic acid CAS No. 1038915-76-2

2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;2,2,2-trifluoroacetic acid

Cat. No.: B12336680
CAS No.: 1038915-76-2
M. Wt: 434.4 g/mol
InChI Key: BGBNLDBBHNXUDQ-UHFFFAOYSA-N
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Description

2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;2,2,2-trifluoroacetic acid is a compound that belongs to the class of organic compounds known as phenylpiperidines. This compound is notable for its role as a potent inhibitor of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. It has shown significant efficacy in inhibiting the proliferation of cancer cells, particularly those deficient in BRCA-1 and BRCA-2 genes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide typically involves the following steps:

    Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable precursor.

    Attachment of the Piperidine Group: The piperidine group is introduced via a nucleophilic substitution reaction.

    Carboxamide Formation: The carboxamide group is formed through an amide coupling reaction, often using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or molecular oxygen in the presence of cytochrome P450 enzymes.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different pharmacological properties.

Scientific Research Applications

2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the activity of PARP enzymes. PARP enzymes are involved in the repair of single-strand breaks in DNA. By inhibiting these enzymes, 2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide prevents the repair of DNA damage, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective in cancer cells deficient in BRCA-1 and BRCA-2, as these cells are already compromised in their ability to repair DNA .

Comparison with Similar Compounds

Similar Compounds

    Olaparib: Another PARP inhibitor used in the treatment of BRCA-mutated cancers.

    Rucaparib: A PARP inhibitor with a similar mechanism of action.

    Niraparib: Another compound in the same class, used for similar therapeutic purposes.

Uniqueness

2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide is unique due to its specific chemical structure, which provides a high degree of selectivity and potency in inhibiting PARP enzymes. Its pharmacokinetic properties, such as good oral bioavailability and favorable metabolic profile, also contribute to its uniqueness .

Properties

CAS No.

1038915-76-2

Molecular Formula

C21H21F3N4O3

Molecular Weight

434.4 g/mol

IUPAC Name

2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C19H20N4O.C2HF3O2/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;3-2(4,5)1(6)7/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);(H,6,7)

InChI Key

BGBNLDBBHNXUDQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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